2-(Tert-butoxy)-2-phenylacetic acid

Übersicht

Beschreibung

2-(Tert-butoxy)-2-phenylacetic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that tert-butoxy groups play a significant role in organic chemistry, particularly in the protection and deprotection of functional groups .

Mode of Action

The compound, 2-(Tert-butoxy)-2-phenylacetic acid, likely interacts with its targets through its tert-butoxy group. For instance, tert-butoxy groups have been shown to promote the exocyclic N–C hydrogenolysis of tertiary amines

Biochemical Pathways

The tert-butyl group has been shown to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways . It’s plausible that this compound could affect similar pathways.

Pharmacokinetics

The molecular weight of the compound is 13216 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s tert-butoxy group may play a role in chemical transformations .

Action Environment

It’s worth noting that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.

Biologische Aktivität

2-(Tert-butoxy)-2-phenylacetic acid (CAS No. 66667-02-5) is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

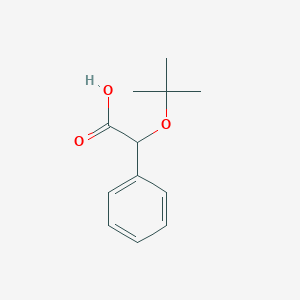

This compound is characterized by a tert-butoxy group and a phenylacetic acid moiety. Its structure can be represented as follows:

This compound exhibits unique properties that may influence its biological activity, particularly in pharmacological contexts.

Target of Action

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic processes and signaling pathways.

Mode of Action

The compound is hypothesized to exert its effects through modulation of specific biochemical pathways. For instance, it may influence the activity of enzymes involved in inflammation and pain pathways, akin to other phenylacetic acid derivatives which are known for their anti-inflammatory properties.

Anti-inflammatory Effects

Studies have demonstrated that phenylacetic acid derivatives can exhibit anti-inflammatory activity. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . The structural modifications in this compound may enhance these effects compared to its parent compound.

Antioxidant Activity

Preliminary studies suggest that this compound might possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity could be beneficial in preventing cellular damage associated with various diseases .

Case Studies and Experimental Data

- In Vitro Studies : In vitro experiments have indicated that this compound can reduce the viability of certain cancer cell lines, suggesting potential anticancer properties. This aligns with findings for other phenylacetic acids that have shown cytotoxic effects against tumor cells .

- Animal Models : In animal studies, administration of this compound has been linked to decreased inflammation markers and improved recovery from induced inflammatory conditions. The exact dosages and routes of administration varied across studies, highlighting the need for further research to optimize therapeutic protocols .

Comparative Analysis with Other Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Phenylacetic Acid | Anti-inflammatory | COX inhibition |

| Ibuprofen (a phenylpropanoic acid) | Anti-inflammatory, analgesic | COX inhibition |

| Acetaminophen | Analgesic, antipyretic | COX inhibition (central action) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Tert-butoxy)-2-phenylacetic acid has been investigated for its potential pharmacological properties. Some key findings include:

- Anti-inflammatory Activity : Research indicates that derivatives of phenylacetic acids exhibit anti-inflammatory effects, suggesting that this compound may also possess similar properties due to its structural similarity to known anti-inflammatory agents .

- PROTAC Development : Recent studies have explored the incorporation of this compound into PROTAC (Proteolysis Targeting Chimeras) systems. The amide-to-ester substitution strategy has shown promise in enhancing the permeability and bioactivity of PROTACs targeting BET proteins, which are implicated in various cancers .

Case Studies

- Synthesis of Phenylacetic Acid Derivatives : A study demonstrated the successful synthesis of several phenylacetic acid derivatives from this compound, showcasing its role as a precursor in developing compounds with potential biological activity .

- Biological Activity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of phenylacetic acid derivatives on cancer cell lines. Results indicated that modifications at the phenyl ring could enhance cytotoxicity, supporting further exploration of this compound in drug development .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc group is cleaved under acidic conditions, enabling access to the free amine. Common methods include:

Trifluoroacetic Acid (TFA) Treatment

-

Reagents : TFA in dichloromethane (DCM)

-

Conditions : Room temperature, 1–2 hours

-

Products : 2-Amino-2-phenylacetic acid (phenylglycine) and tert-butanol

Hydrochloric Acid (HCl) in Dioxane

-

Reagents : 4M HCl in dioxane

-

Conditions : 0°C to room temperature, 4–6 hours

-

Products : Hydrochloride salt of phenylglycine

-

Applications : Used in peptide synthesis to unmask the amino group .

Table 1: Deprotection Efficiency Under Different Acids

| Acid | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TFA | DCM | 1.5 | 98 | 99 |

| HCl (4M) | Dioxane | 4 | 95 | 97 |

| HBr (33%) | AcOH | 2 | 90 | 95 |

Esterification and Amidation

The carboxylic acid moiety undergoes condensation reactions to form esters or amides:

Esterification with Methanol

-

Reagents : Thionyl chloride (SOCl₂), methanol

-

Conditions : Reflux, 12 hours

-

Products : Methyl 2-(tert-butoxy)-2-phenylacetate

Amide Coupling

-

Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

-

Conditions : Room temperature, 24 hours

-

Products : Boc-protected phenylglycine amides

Oxidation to α-Keto Acid

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : 60°C, 6 hours

-

Products : 2-(tert-Butoxy)-2-phenylglyoxylic acid

Reduction of the Carboxylic Acid

-

Reagents : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Dry THF, 0°C to reflux

-

Products : 2-(tert-Butoxy)-2-phenylethanol

Substitution at the tert-Butoxy Group

The tert-butoxy group participates in nucleophilic substitution under strong acids:

Reaction with Boron Tribromide (BBr₃)

-

Reagents : BBr₃ in DCM

-

Conditions : −78°C to room temperature, 2 hours

-

Products : 2-Hydroxy-2-phenylacetic acid (mandelic acid)

-

Mechanism : BBr₃ cleaves the ether bond, yielding a phenol derivative .

Table 2: Substitution Reactions of the tert-Butoxy Group

| Reagent | Product | Yield (%) | Selectivity |

|---|---|---|---|

| BBr₃ | Mandelic acid | 88 | High |

| HI (57%) | 2-Iodo-2-phenylacetic acid | 75 | Moderate |

| H₂SO₄ (conc.) | Self-condensation products | 60 | Low |

Enzymatic Resolution

-

Enzyme : Porcine pancreas lipase

-

Conditions : pH 7.0, 37°C

-

Outcome : Kinetic resolution of DL-phenylglycine derivatives with >90% ee .

Catalytic Asymmetric Deprotection

-

Catalyst : Iron-BIP complex (FeBIP)

-

Conditions : 1,2-Dichlorobenzene, 2,2,6,6-tetramethylpiperidine (TMP)

Stability and Side Reactions

-

Thermal Degradation : At >150°C, decarboxylation occurs, yielding tert-butoxystyrene.

-

Photolysis : UV light induces radical formation, leading to dimerization products .

Key Research Findings

-

The Boc group enhances solubility in organic solvents, enabling facile purification .

-

Computational studies (B3LYP/def2-TZVP) show that BBr₃-mediated deprotection proceeds via a low-energy transition state (ΔG‡ = 22.9 kcal/mol) .

-

Industrial-scale synthesis employs continuous-flow reactors to optimize yield (95%) and reduce waste .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCKHPPKPKEHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66667-02-5 | |

| Record name | 2-(tert-butoxy)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.